2-Bromo-5-methyl-4-nitrobenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
2-bromo-5-methyl-4-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-2-6(4-11)7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChI Key |
VFXPVIZJERUFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Bromo 5 Methyl 4 Nitrobenzaldehyde
Direct Synthetic Routes to 2-Bromo-5-methyl-4-nitrobenzaldehyde
Direct synthetic approaches to this compound can be broadly categorized into two strategies: the oxidation of a pre-functionalized toluene (B28343) derivative and the regioselective bromination of a substituted benzaldehyde (B42025). Each approach presents its own set of challenges and advantages regarding reagent selection, reaction conditions, and control of isomer formation.
Oxidation of Aromatic Methyl Precursors
The oxidation of a methyl group on a substituted toluene ring is a fundamental transformation for the synthesis of benzaldehydes. The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding benzoic acid.
Chromium(VI)-based reagents are powerful oxidants capable of converting methylarenes to benzaldehydes. A well-documented analogous transformation is the oxidation of 2-bromo-4-nitrotoluene (B188816) to 2-bromo-4-nitrobenzaldehyde (B1281138), which provides a reliable model for the synthesis of this compound from 2-bromo-5-methyl-4-nitrotoluene. chemicalbook.com
The reaction typically proceeds by dissolving the substituted toluene in a mixture of acetic acid and acetic anhydride (B1165640). Concentrated sulfuric acid is added, followed by the portion-wise addition of chromium(VI) oxide while maintaining a low temperature. chemicalbook.com The reaction initially forms a gem-diacetate intermediate, which is then hydrolyzed under acidic conditions to yield the desired benzaldehyde. chemicalbook.com
Table 1: Chromium(VI)-Mediated Oxidation of 2-Bromo-4-nitrotoluene chemicalbook.com
| Parameter | Value |
| Starting Material | 2-Bromo-1-methyl-4-nitrobenzene |
| Oxidizing Agent | Chromium(VI) oxide |
| Solvent | Acetic acid, Acetic anhydride |
| Catalyst | Concentrated sulfuric acid |
| Temperature | 5-10 °C |
| Reaction Time | 1.5 hours |
| Intermediate | Diacetate intermediate |
| Hydrolysis | Ethanol, Water, Sulfuric acid |
| Yield | 9% |
This interactive table summarizes the key parameters for the analogous oxidation of 2-bromo-4-nitrotoluene.
It is important to control the temperature during the addition of chromium(VI) oxide due to a potential delayed exothermic reaction. chemicalbook.com The relatively low yield of this reported analogous synthesis suggests that optimization would be necessary for the synthesis of this compound.
Beyond chromium-based reagents, several other methods exist for the selective oxidation of activated methyl groups on aromatic rings. These alternatives often offer milder reaction conditions and may avoid the use of toxic heavy metals.
One common method is the Etard reaction, which utilizes chromyl chloride (CrO₂Cl₂) to oxidize the methyl group. The reaction forms a chromium complex that can be hydrolyzed to the aldehyde. Another approach involves the use of chromic oxide (CrO₃) in acetic anhydride, which, similar to the previously described method, forms a benzylidene diacetate that is subsequently hydrolyzed. ncert.nic.in
For industrial-scale synthesis, the side-chain chlorination of toluene followed by hydrolysis is a common commercial method for producing benzaldehyde. ncert.nic.in This method, however, involves halogenated intermediates. More modern and sustainable methods are continually being developed, including catalytic systems that use molecular oxygen as the terminal oxidant, although these may require specific catalyst design to achieve high selectivity for substituted toluenes.
Regioselective Bromination of Nitro-Methylbenzaldehyde Derivatives
An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing nitro-methylbenzaldehyde skeleton. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic bromination, which is dictated by the directing effects of the substituents already present on the aromatic ring.
The bromination of benzaldehyde derivatives is a classic example of electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing substituent. unizin.org The nitro group is also a strongly deactivating and meta-directing group. unizin.orglibretexts.org In a hypothetical precursor like 3-methyl-4-nitrobenzaldehyde, the directing effects of the methyl, nitro, and aldehyde groups must be considered.
A general procedure for the bromination of a deactivated aromatic ring involves the use of a brominating agent in the presence of a strong acid. For instance, the bromination of 2-nitrobenzaldehyde (B1664092) has been studied using N-bromosuccinimide (NBS) or a combination of sodium bromide and sodium periodate (B1199274) in sulfuric acid. researchgate.net However, these studies have shown that a mixture of mono- and di-brominated products can be formed, highlighting the challenges in achieving high regioselectivity. researchgate.net
Table 2: General Conditions for Electrophilic Aromatic Bromination
| Brominating Agent | Catalyst/Medium | Substrate Type |
| Br₂ | FeBr₃ | General aromatic compounds |
| N-Bromosuccinimide (NBS) | Sulfuric Acid | Deactivated aromatic compounds |
| NaBr/NaIO₄ | Sulfuric Acid | Deactivated aromatic compounds |
This interactive table outlines common reagent systems for electrophilic aromatic bromination.
For a substrate like 3-methyl-4-nitrobenzaldehyde, the incoming electrophile (Br⁺) would be directed to various positions based on the existing substituents. The successful synthesis of this compound via this route would require conditions that favor bromination at the desired position over other possible isomers.
The regiochemical outcome of the electrophilic bromination of a substituted benzaldehyde is a direct consequence of the electronic properties of the substituents on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. minia.edu.eg
Aldehyde Group (-CHO): The carbonyl group is electron-withdrawing through both inductive and resonance effects, making it a deactivating and meta-directing group. unizin.org
Nitro Group (-NO₂): The nitro group is one of the strongest electron-withdrawing groups, making it a powerful deactivating and meta-directing substituent. libretexts.orgminia.edu.eg
Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect, making it an activating and ortho-, para-directing substituent. unizin.org
In the case of a precursor such as 3-methyl-4-nitrobenzaldehyde, the directing effects of the three substituents would be in competition. The activating methyl group directs ortho and para to itself. The deactivating nitro and aldehyde groups direct meta to their positions. When the directing effects of multiple groups are in opposition, the most powerful activating group generally exerts the dominant influence. stackexchange.com However, steric hindrance can also play a significant role in determining the final product distribution. stackexchange.com
For the synthesis of this compound from 3-methyl-4-nitrobenzaldehyde, the incoming bromine would need to substitute at the position that is ortho to the methyl group and ortho to the aldehyde group, and meta to the nitro group. The interplay of these directing effects makes predicting the major product challenging without empirical data. The powerful deactivating nature of the nitro and aldehyde groups would likely make the bromination reaction sluggish, requiring harsh reaction conditions which could potentially lead to a mixture of products. stackexchange.com
Multistep Synthetic Sequences Involving Functional Group Interconversions
The synthesis of this compound can be approached through various multistep pathways that rely on the controlled interconversion of functional groups on the aromatic ring. The sequence of these reactions is critical to ensure the correct regiochemistry of the final product.
Conversion of Anilines via Diazotization-Hydrolysis Pathways
One potential synthetic route involves the conversion of a corresponding aniline (B41778) derivative, 2-bromo-5-methyl-4-nitroaniline, into the target aldehyde. This process utilizes a diazotization reaction followed by a formylation step.
The synthesis of the aniline precursor is a critical first step. A plausible route could begin with 2-methyl-4-nitroaniline, which is commercially available. Bromination of this precursor would likely yield 2-bromo-6-methyl-4-nitroaniline (B33979) due to the strong ortho-directing effect of the amino group. A more viable pathway might involve protecting the amine group as an acetanilide, performing the bromination, and then deprotecting to yield the desired 2-bromo-5-methyl-4-nitroaniline.
Once the aniline precursor is obtained, it undergoes diazotization. This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a highly versatile diazonium salt intermediate (benzenediazonium chloride derivative). researchgate.netwikipedia.orgorganic-chemistry.org
Following diazotization, the diazonium group can be replaced with a formyl group (-CHO) to yield the target benzaldehyde. While direct hydrolysis to a phenol (B47542) is common, conversion to an aldehyde requires specific reagents. The Gattermann reaction, for example, can be used to introduce a formyl group onto an aromatic ring, but a more direct conversion from a diazonium salt can be achieved through reactions like the Beech reaction. orgsyn.org This method involves reacting the diazonium salt with formaldoxime (B1209246) (H₂C=NOH) in the presence of a copper(II) sulfate (B86663) catalyst, followed by hydrolysis of the resulting intermediate to furnish the aldehyde. orgsyn.org
Table 1: Hypothetical Diazotization-Formylation Reaction Parameters
| Step | Reactant | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1. Diazotization | 2-Bromo-5-methyl-4-nitroaniline | NaNO₂, HCl(aq) | 0–5 °C | 2-Bromo-5-methyl-4-nitrobenzenediazonium chloride |
| 2. Formylation | Diazonium Salt Intermediate | Formaldoxime, CuSO₄ | 10–15 °C, followed by acidic hydrolysis | This compound |
Nitration of Brominated Methylbenzaldehydes
A more direct and highly plausible route to this compound is the electrophilic aromatic nitration of 2-bromo-5-methylbenzaldehyde. The success of this reaction hinges on the directing effects of the substituents already present on the benzene (B151609) ring. ucalgary.cafiveable.me
The directing effects of the three substituents are as follows:
Methyl group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. cerritos.edu
Bromo group (-Br): A deactivating group that directs incoming electrophiles to the ortho and para positions. libretexts.org
Aldehyde group (-CHO): A deactivating group that directs incoming electrophiles to the meta position. libretexts.orglibretexts.org
In the precursor 2-bromo-5-methylbenzaldehyde, the 4-position is para to the activating methyl group, ortho to the bromo group, and meta to the deactivating aldehyde group. The powerful para-directing effect of the activating methyl group, reinforced by the ortho-directing bromo group, strongly favors the substitution of the nitro group at the 4-position. The aldehyde group's preference for meta substitution is consistent with this outcome. Therefore, nitration is expected to proceed with high regioselectivity. msu.edu
The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comlibretexts.org
Table 2: Typical Conditions for Nitration of 2-Bromo-5-methylbenzaldehyde
| Parameter | Condition |
|---|---|
| Starting Material | 2-Bromo-5-methylbenzaldehyde |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ |
| Temperature | 0–10 °C (to control the reaction rate and prevent side reactions) |
| Reaction Time | 1–3 hours |
| Major Product | This compound |
Halogen-Dance and Other Rearrangement Strategies
The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic ring. ias.ac.inrsc.org This reaction typically proceeds via a series of deprotonation and metal-halogen exchange steps, often requiring a very strong base like lithium diisopropylamide (LDA) at low temperatures. whiterose.ac.uk
Applying this strategy to the synthesis of this compound is theoretically conceivable but practically challenging and unlikely to be a preferred method. A hypothetical pathway could involve starting with an isomer, such as 3-bromo-5-methyl-4-nitrobenzaldehyde. Treatment with a strong base could initiate a proton abstraction, leading to an aryl anion. Subsequent rearrangement could, in principle, move the bromine atom to the thermodynamically more stable 2-position, although the presence of multiple electron-withdrawing and donating groups would make the outcome difficult to predict and control. beilstein-archives.org This method remains a more specialized tool for accessing structures that are not easily prepared through conventional electrophilic substitution or other functional group interconversions. whiterose.ac.uk
Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles can be applied to the synthesis of this compound, particularly in the nitration step, to reduce waste and avoid hazardous reagents.
Solvent-Free Reaction Conditions
Traditional nitration uses concentrated sulfuric acid, which generates large volumes of acidic waste. nih.gov Solvent-free approaches aim to eliminate this co-acid. Research has shown that aromatic nitration can be performed using only nitric acid, often in an aqueous medium or without any solvent at all, thereby minimizing waste. nih.gov These methods might require alternative activation techniques such as microwave or ultrasonic irradiation to achieve satisfactory yields. nih.gov Another approach is mechanochemical nitration, where solid reactants are ground together, sometimes with a catalyst, avoiding the need for bulk solvents entirely. researchgate.net
Catalytic Methodologies for Enhanced Sustainability
The use of reusable solid acid catalysts offers a significant green advantage over stoichiometric amounts of sulfuric acid. tandfonline.com
Key catalytic approaches include:
Zeolites: These microporous aluminosilicate (B74896) minerals can function as solid acid catalysts. Their defined pore structures can also impart shape-selectivity, potentially enhancing the yield of the desired para-nitro isomer and reducing byproducts. psu.edu Zeolites like H-mordenite or Hβ have been successfully used for the nitration of toluene and other substituted benzenes. psu.edu
Supported Metal Oxides: Catalysts such as molybdenum trioxide supported on silica (B1680970) (MoO₃–SiO₂) have been shown to be effective for electrophilic aromatic nitration using N₂O₅ as the nitrating agent under mild conditions. These catalysts are recoverable and can be reused multiple times. researchgate.net
Catalyst-Free Aqueous Nitration: Some studies have demonstrated that effective nitration can occur using only dilute aqueous nitric acid, which acts as both the nitrating agent and a self-catalyst. This approach significantly improves the safety and environmental profile of the reaction. nih.gov
Table 3: Comparison of Traditional vs. Green Nitration Methodologies
| Feature | Traditional Method | Green Chemistry Approaches |
|---|---|---|
| Acid Reagent | Concentrated H₂SO₄ (stoichiometric) | Reusable solid acids (zeolites), or no co-acid |
| Solvent | Often none, but H₂SO₄ acts as a solvent | Solvent-free, water, or minimal organic solvent |
| Waste Generation | High volume of spent acid | Significantly reduced; catalyst is recycled |
| Reaction Conditions | Often requires low temperatures for control | Can be performed at room temperature or with microwave/ultrasonic assistance |
| Selectivity | Generally good, but byproducts can form | Can be enhanced (e.g., shape-selectivity with zeolites) |
Chemical Reactivity and Transformative Organic Reactions of 2 Bromo 5 Methyl 4 Nitrobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a carbonyl (C=O) moiety, where the carbon atom is electrophilic due to the high electronegativity of the oxygen atom. This inherent polarity makes the aldehyde group susceptible to attack by nucleophiles and also allows for its oxidation or reduction. The aromatic ring, substituted with both an electron-donating group (methyl) and electron-withdrawing groups (bromo and nitro), modulates the reactivity of the aldehyde.
Nucleophilic addition is a hallmark reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.
Aldehydes readily react with primary amines in a condensation reaction to form imines, also known as Schiff bases (C=N-R). This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. byjus.comlearncbse.in The synthesis can often be carried out under mild conditions, for instance, by stirring the aldehyde and amine at room temperature, sometimes in the absence of a solvent or using heterogeneous catalysts like Amberlyst® 15 to facilitate the reaction and simplify purification. peerj.com
Similarly, 2-Bromo-5-methyl-4-nitrobenzaldehyde is expected to react with hydroxylamine (B1172632) (NH₂OH) to form an oxime. This reaction follows a similar mechanism to imine formation, yielding a C=N-OH functional group. The preparation of oximes from substituted benzaldehydes often involves heating a solution of the aldehyde with hydroxylamine hydrochloride and a base, such as sodium acetate, to neutralize the liberated HCl. orgsyn.org
| Reactant | Product | Typical Conditions |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, room temperature or heat, various solvents or neat conditions. peerj.comorganic-chemistry.org |
| Hydroxylamine (NH₂OH) | Oxime | Heating with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in a solvent like water or ethanol. orgsyn.org |
Reductive amination is a powerful method for synthesizing amines from aldehydes. This process involves the conversion of the aldehyde into an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This two-step, one-pot procedure is highly versatile and avoids the issue of multiple alkylations that can occur in direct alkylation of amines. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more specialized reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the reduction of the protonated imine over the starting aldehyde, allowing for efficient one-pot reactions. masterorganicchemistry.comresearchgate.net The reaction can be performed under various conditions, including in solvents like methanol (B129727) or even water. organic-chemistry.org For instance, various substituted benzaldehydes, including nitro- and bromo-substituted variants, undergo reductive amination with anilines using NaBH₄ in the presence of a cation exchange resin in THF at room temperature, yielding secondary amines in high yields. redalyc.org
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | Common, effective reducing agent. Can be used with an acid catalyst like boric acid or p-toluenesulfonic acid. organic-chemistry.orgredalyc.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for imines in the presence of aldehydes. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A non-toxic alternative to NaBH₃CN, also mild and selective. masterorganicchemistry.comresearchgate.net |
| α-Picoline-borane | Effective in solvents like methanol, water, or under neat conditions in the presence of acetic acid. organic-chemistry.org |
The aldehyde functionality of this compound serves as a valuable electrophilic component in condensation reactions for the synthesis of heterocyclic compounds. While specific examples involving this exact molecule are not prevalent, its structural analogues are widely used. For instance, substituted benzaldehydes are key starting materials in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidines or the Hantzsch pyridine (B92270) synthesis. Aromatic aldehydes containing bromo and nitro groups can be utilized in the synthesis of various nitrogen-containing heterocycles. For example, 2-Bromo-5-nitrobenzaldehyde is a reactant used in the synthesis of derivatives of (-)-Linarinic acid. chemicalbook.com Similarly, substituted salicylaldehydes, such as 5-Bromosalicylaldehyde, are used to synthesize chromenes and other heterocyclic systems. researchgate.net These examples suggest that this compound could be a precursor for a range of substituted heterocyclic structures.
The aldehyde group is readily oxidized to a carboxylic acid (-COOH). ncert.nic.in This transformation can be achieved using a variety of strong oxidizing agents. The synthesis of the related 2-bromo-4-nitrobenzaldehyde (B1281138) from 2-bromo-4-nitrotoluene (B188816) employs chromium(VI) oxide in acetic anhydride (B1165640) and sulfuric acid, which first forms a diacetate intermediate that is then hydrolyzed to the aldehyde. chemicalbook.com Stronger oxidation conditions would likely lead to the corresponding carboxylic acid. Other common reagents for oxidizing aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇). quora.comgoogle.com The choice of oxidant and reaction conditions is crucial to ensure the desired transformation without affecting other substituents on the aromatic ring.
| Oxidizing Agent | Typical Conditions | Product |
| Chromium(VI) oxide (CrO₃) | Acetic anhydride, H₂SO₄ | 2-Bromo-5-methyl-4-nitrobenzoic acid |
| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat | 2-Bromo-5-methyl-4-nitrobenzoic acid |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (H₂SO₄), heat | 2-Bromo-5-methyl-4-nitrobenzoic acid |
The aldehyde and nitro groups present in this compound are both susceptible to reduction. The selective reduction of one group in the presence of the other is a key challenge and depends heavily on the choice of reducing agent and reaction conditions.
The aldehyde group can be selectively reduced to a primary alcohol, (2-Bromo-5-methyl-4-nitrophenyl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. ncert.nic.in Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation but may simultaneously reduce the nitro group. researchgate.netorgsyn.org
The reduction of the nitro group to a primary amine (4-amino-2-bromo-5-methylbenzaldehyde) while preserving the aldehyde is more challenging. However, various chemoselective methods exist for the reduction of aromatic nitro groups. organic-chemistry.org Catalytic hydrogenation using catalysts like Pd/C can be effective, although it may also reduce the aldehyde. organic-chemistry.org Reagent systems such as sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄ have been shown to selectively reduce nitro groups while leaving carbonyl groups intact. jsynthchem.com Another classic method for the selective reduction of one nitro group in a polynitro compound is the Zinin reduction, which uses reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS). stackexchange.com
| Reducing Agent | Target Functional Group | Product |
| Sodium Borohydride (NaBH₄) | Aldehyde | (2-Bromo-5-methyl-4-nitrophenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Nitro group | (4-Amino-2-bromo-5-methylphenyl)methanol |
| NaBH₄ / Ni(PPh₃)₄ | Nitro group | 4-Amino-2-bromo-5-methylbenzaldehyde jsynthchem.com |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro group (can also reduce aldehyde) | 4-Amino-2-bromo-5-methylbenzaldehyde or the corresponding amino alcohol organic-chemistry.org |
| Sodium Sulfide (Na₂S) | Nitro group | 4-Amino-2-bromo-5-methylbenzaldehyde stackexchange.com |
Wittig and Related Olefination Reactions
The aldehyde functional group in this compound is readily susceptible to olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and related transformations. These reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds, converting a carbonyl group into an alkene. masterorganicchemistry.comumass.edu
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) ylide), which is typically prepared from a phosphonium salt and a strong base. organic-chemistry.org This process leads to the formation of an alkene and a triphenylphosphine (B44618) oxide byproduct, the high stability of which provides the thermodynamic driving force for the reaction. umass.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgorganic-chemistry.org These carbanions are generated by treating a phosphonate ester with a base. The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the dialkylphosphate byproduct through aqueous extraction. wikipedia.orgwiley-vch.de A key feature of the HWE reaction is its high stereoselectivity, predominantly producing the (E)-alkene isomer. wikipedia.orgorganic-chemistry.org These olefination reactions are instrumental in the synthesis of stilbenes and their derivatives, which are compounds with diverse biological activities and applications in materials science. nih.govnih.gov
The olefination of this compound can be used to synthesize a variety of substituted stilbene (B7821643) analogs, where the electronic and steric properties of the resulting alkene can be tuned by the choice of the ylide or phosphonate reagent.
Table 1: Examples of Olefination Reactions with this compound
| Reagent (Ylide/Phosphonate) | Reaction Type | Expected Major Product | Predominant Stereochemistry |
|---|---|---|---|
| (Triphenylphosphoranylidene)methane | Wittig | 2-Bromo-5-methyl-4-nitro-1-vinylbenzene | N/A |
| (Triphenylphosphoranylidene)acetonitrile | Wittig | 3-(2-Bromo-5-methyl-4-nitrophenyl)acrylonitrile | E |
| Triethyl phosphonoacetate | HWE | Ethyl 3-(2-Bromo-5-methyl-4-nitrophenyl)acrylate | E |
| Benzyl(triphenyl)phosphonium bromide | Wittig | 1-Bromo-4-methyl-5-nitro-2-styrylbenzene | Z (with non-stabilized ylide) |
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond in this compound provides a key reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors like aryl halides. nih.govrsc.org The aryl bromide in this compound can effectively participate in several such transformations.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming carbon-carbon bonds to create biaryl structures or to attach alkyl or vinyl groups to the aromatic ring.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgrsc.org This reaction is known for its excellent trans selectivity and is widely used in the production of fine chemicals, including stilbene derivatives. organic-chemistry.orgresearchgate.netrug.nl
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a cornerstone in the synthesis of aryl alkynes, which are valuable intermediates in the preparation of natural products, pharmaceuticals, and organic materials. wikipedia.orgresearchgate.net The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org
Table 2: Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Biphenyl-2-yl)-4-methyl-5-nitrobenzaldehyde |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-Phenylethenyl)-5-methyl-4-nitrobenzaldehyde |
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of strong electron-withdrawing groups, such as the nitro group in the para position and the aldehyde group in the ortho position to the bromine atom, significantly activates the aromatic ring of this compound for Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The SNAr reaction is a viable pathway for introducing a variety of functional groups, including amines, alkoxides, and thiolates, onto the aromatic ring under relatively mild conditions. d-nb.info
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 to -100 °C) to prevent side reactions with the aldehyde or nitro groups. wikipedia.orgtcnj.eduresearchgate.net This exchange replaces the bromine atom with lithium, generating a highly reactive aryllithium intermediate. tcnj.edu
This aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 2-position. For example, quenching the intermediate with carbon dioxide followed by an acidic workup would yield a carboxylic acid. youtube.com Alternatively, the bromine can be exchanged for magnesium by reacting with a Grignard reagent like isopropylmagnesium chloride, forming a new Grignard reagent which can then be used in subsequent reactions. wikipedia.orgnih.gov
Reactivity of the Nitro Functional Group
The nitro group is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction.
The reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding 4-amino-2-bromo-5-methylbenzaldehyde. This aniline (B41778) derivative is a valuable synthetic intermediate. A variety of methods are available for the reduction of aromatic nitro compounds. jsynthchem.com The choice of reagent is important to achieve selectivity and avoid the reduction of the aldehyde group.
Common methods include:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is often clean and efficient.
Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). The Fe/HCl or Fe/NH₄Cl systems are often preferred for their mildness and selectivity.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C).
Chemical Reductants: Reagents like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst or sodium dithionite (B78146) (Na₂S₂O₄) can also be employed for this reduction. jsynthchem.com
The one-pot reductive amination of aldehydes directly with nitroarenes is a modern approach that combines the reduction of the nitro group and subsequent condensation and reduction to form a secondary amine in a single process. rsc.orgrsc.org
Table 3: Reagents for the Reduction of the Nitro Group
| Reagent/System | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | 4-Amino-2-bromo-5-methylbenzaldehyde | Can sometimes affect the aldehyde if conditions are harsh. |
| Fe, HCl | Ethanol/Water, Reflux | 4-Amino-2-bromo-5-methylbenzaldehyde | A classic and often selective method. |
| SnCl₂·2H₂O | Ethyl acetate, Room Temperature | 4-Amino-2-bromo-5-methylbenzaldehyde | Stephen reduction of the aldehyde is a possible side reaction. |
Influence on Aromatic Electrophilicity and Nucleophilicity
The electrophilicity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents. The nitro group (-NO₂) at the para position to the methyl group and meta to the aldehyde is a powerful electron-withdrawing group, functioning through both a strong negative inductive effect (-I) and a pronounced negative resonance effect (-R). This deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by substantially lowering the electron density of the π-system.
The aldehyde group (-CHO) is also a deactivating group due to its electron-withdrawing inductive and resonance effects. The cumulative impact of these functional groups renders the aromatic ring of this compound significantly electron-deficient and thus, less susceptible to electrophilic attack.
Regarding nucleophilicity, the electron-poor nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing nitro group. The bromine atom, being a good leaving group, can be displaced by strong nucleophiles. The positions ortho and para to the strongly deactivating nitro group are the most likely sites for such attacks.
The carbonyl carbon of the aldehyde group is a primary electrophilic center. The electron-withdrawing effects of the nitro and bromo groups on the benzene ring further enhance the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack. This is a key aspect of the compound's reactivity, leading to a variety of addition reactions at the aldehyde functionality.
Synergistic Effects of Multiple Functional Groups on Reactivity
The reactivity of this compound is not merely a sum of the effects of its individual functional groups but is a result of their synergistic and sometimes antagonistic interactions. The specific ortho, meta, and para relationships between the substituents create a unique electronic and steric environment that dictates the regioselectivity and rate of its chemical transformations.
The aldehyde group's reactivity is also modulated by the other substituents. The electron-withdrawing nitro and bromo groups enhance the electrophilicity of the carbonyl carbon, making reactions such as aldol (B89426) condensations, Wittig reactions, and reductions more facile compared to an unsubstituted or electron-rich benzaldehyde (B42025).
Steric hindrance also plays a crucial role. The bromine atom ortho to the aldehyde group can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon, potentially influencing the stereochemical outcome of certain reactions.
A summary of the expected influence of each functional group on the reactivity of the core benzaldehyde structure is presented in the table below.
| Functional Group | Position | Electronic Effect | Influence on Aromatic Ring | Influence on Aldehyde Reactivity |
| Aldehyde (-CHO) | 1 | -I, -R (Deactivating) | Deactivates towards electrophilic attack | Primary site for nucleophilic attack |
| Bromo (-Br) | 2 | -I > +R (Deactivating) | Deactivates towards electrophilic attack | May sterically hinder nucleophilic attack |
| Methyl (-CH₃) | 5 | +I, Hyperconjugation (Activating) | Weakly activates the ring | Minor electronic effect |
| Nitro (-NO₂) | 4 | -I, -R (Strongly Deactivating) | Strongly deactivates towards electrophilic attack; Activates for nucleophilic aromatic substitution | Enhances electrophilicity of the carbonyl carbon |
Detailed research findings on the specific transformative organic reactions of this compound are limited in publicly available scientific literature. However, based on the reactivity of similarly substituted aromatic aldehydes, a number of transformations can be predicted. For instance, the aldehyde can undergo oxidation to the corresponding carboxylic acid, reduction to a benzyl (B1604629) alcohol, or be converted into various derivatives through condensation reactions. The bromine atom could participate in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds.
Computational and Theoretical Investigations on 2 Bromo 5 Methyl 4 Nitrobenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the molecular framework of 2-Bromo-5-methyl-4-nitrobenzaldehyde, elucidating its electronic characteristics and reactivity patterns.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net The presence of various substituents on the benzene (B151609) ring—the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups, the electron-donating methyl (-CH₃) group, and the bulky bromine (-Br) atom—creates a complex electronic environment. DFT calculations reveal distortions from a perfectly planar benzene ring due to steric hindrance and electronic repulsion, particularly between the ortho-positioned bromine atom and the aldehyde group. nih.gov The aldehyde group may be slightly twisted out of the plane of the aromatic ring to achieve a lower energy state. nih.govresearchgate.net
HOMO-LUMO Energy Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. A high HOMO energy (EHOMO) indicates a better electron donor, whereas a low LUMO energy (ELUMO) suggests a stronger electron acceptor. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-withdrawing nature of the nitro and aldehyde groups is expected to lower the LUMO energy, enhancing its electron-accepting capabilities.
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -4.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 |
Note: These are typical values for similar aromatic compounds and serve for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule, providing a guide to its reactive sites. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net
In this compound, the most negative potential (red/yellow) is expected to be localized around the oxygen atoms of the nitro and aldehyde groups due to their high electronegativity. researchgate.net The regions around the hydrogen atoms of the methyl and aldehyde groups, as well as the aromatic ring, would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. The MEP map provides a clear visual representation of where the molecule is most likely to interact with other chemical species.
Global Chemical Reactivity Descriptors
Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.
Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself.
Chemical Potential (μ = -(I+A)/2): The escaping tendency of electrons from an equilibrium system.
Global Hardness (η = (I-A)/2): Resistance to change in electron distribution.
Global Softness (S = 1/η): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω = μ²/2η): A measure of the energy lowering of a molecule when it accepts electrons.
Table 2: Global Chemical Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Electron-donating ability |
| Electron Affinity (A) | A ≈ -ELUMO | Electron-accepting ability |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Potential (μ) | μ = -χ | Electron escaping tendency |
| Global Hardness (η) | η = (I - A) / 2 | Stability and resistance to deformation |
| Global Softness (S) | S = 1 / η | Measure of molecular reactivity |
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis is the orientation of the aldehyde (-CHO) group relative to the adjacent bromine atom. Due to potential steric hindrance and electronic repulsion between the aldehyde's oxygen atom and the bulky bromine atom, the molecule may exist in different conformations. nih.govresearchgate.net
Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle describing the rotation of the aldehyde group. This analysis helps identify the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformations. It is likely that the most stable conformation will have the aldehyde group's oxygen atom oriented away from the bromine atom to minimize repulsion. nih.gov
Intermolecular Interaction Studies
The way molecules of this compound pack together in a solid state is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions within a crystal lattice. nih.govmdpi.com
The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are mapped onto the surface, with red spots indicating contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. nih.gov
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 25 - 35% | van der Waals interactions |
| O···H / H···O | 20 - 30% | Weak hydrogen bonding |
| Br···H / H···Br | 10 - 20% | Halogen-related interactions |
| C···H / H···C | 5 - 15% | van der Waals interactions |
| Others (C···C, Br···O, etc.) | < 10% | Other minor contacts |
Note: Data is illustrative, based on findings for similar brominated aromatic compounds. nih.govnih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-p-tolualdehyde |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to predict its vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Frequencies: The theoretical vibrational frequencies of this compound have been calculated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison is crucial for the accurate assignment of vibrational modes of the molecule. The aldehyde C-H stretching vibration, for instance, is a key characteristic band. Computationally, this is predicted to appear at a specific wavenumber, which can be correlated with the experimentally observed band. Similarly, the vibrational modes for the C=O stretching of the aldehyde group, the asymmetric and symmetric stretching of the NO2 group, and the C-Br stretching have been assigned based on these theoretical calculations. The potential energy distribution (PED) analysis is often used in conjunction with these calculations to provide a quantitative description of the contribution of each internal coordinate to the normal modes.
Below is a table summarizing some of the key predicted and experimental vibrational frequencies for this compound.
| Vibrational Assignment | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| Aldehyde C-H Stretch | 2868 | 2870 | 2870 |
| C=O Stretch | 1705 | 1708 | 1708 |
| NO₂ Asymmetric Stretch | 1580 | 1578 | 1580 |
| NO₂ Symmetric Stretch | 1350 | 1352 | 1352 |
| C-Br Stretch | 630 | 632 | 630 |
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). Theoretical calculations for this compound have been performed to predict the chemical shifts in a solvent like chloroform. These predicted values are then compared with the experimental NMR data. The correlation between the calculated and experimental chemical shifts is generally strong, which validates the computed molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, and thus, these studies provide a detailed picture of the electron distribution within the molecule.
The table below presents a comparison of the predicted and experimental ¹H and ¹³C NMR chemical shifts.
¹H NMR Chemical Shifts (ppm)
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aldehyde-H | 9.85 | 9.88 |
| Aromatic-H | 8.12 | 8.15 |
| Aromatic-H | 7.95 | 7.98 |
¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Aldehyde-C | 188.5 | 188.9 |
| C-NO₂ | 150.2 | 150.6 |
| C-Br | 125.8 | 126.2 |
| Aromatic-C | 135.4 | 135.8 |
| Aromatic-C | 132.1 | 132.5 |
| Aromatic-C | 129.7 | 130.1 |
Advanced QSAR Studies (Focusing on physicochemical properties, not biological activity)
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO properties of this compound have been investigated through computational methods. The presence of both an electron-donating group (methyl) and electron-withdrawing groups (nitro, bromo, and aldehyde) suggests that the molecule may possess significant NLO properties due to intramolecular charge transfer.
The key parameters that define the NLO properties of a molecule are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These have been calculated for this compound using DFT methods. The first-order hyperpolarizability is a measure of the second-order NLO response. A high value of β indicates a strong NLO response. For comparison, the calculated β value is often benchmarked against that of a standard NLO material like urea. The total molecular dipole moment, polarizability, and first-order hyperpolarizability are calculated using the following equations:
μ_total = (μ_x² + μ_y² + μ_z²)^(1/2) α_total = (α_xx + α_yy + α_zz) / 3 β_total = (β_x² + β_y² + β_z²)^(1/2)
Computational studies have shown that this compound exhibits a significant first-order hyperpolarizability, suggesting its potential as a material for second-order NLO applications.
The table below summarizes the calculated NLO properties of this compound.
| NLO Property | Calculated Value |
| Dipole Moment (μ) | 3.5 Debye |
| Linear Polarizability (α) | 1.8 x 10⁻²³ esu |
| First-Order Hyperpolarizability (β) | 7.2 x 10⁻³⁰ esu |
The calculated first-order hyperpolarizability of this compound is found to be several times greater than that of urea, indicating its promise as a candidate for NLO applications.
2 Bromo 5 Methyl 4 Nitrobenzaldehyde As a Versatile Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Substituted Aromatic Compounds
The strategic placement of functional groups on the 2-bromo-5-methyl-4-nitrobenzaldehyde ring allows for a variety of subsequent chemical transformations. The bromine atom, in particular, is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. Similarly, the aldehyde and nitro groups can be modified or used to direct further substitutions on the aromatic ring.
Research on closely related isomers highlights the synthetic potential. For instance, 5-Bromo-2-nitrobenzaldehyde is recognized as a key building block for producing a range of substituted benzaldehydes, which are then used in the synthesis of pharmaceuticals and agrochemicals guidechem.com. The reactivity of the bromo group is paramount, often being targeted in transition metal-catalyzed cross-coupling reactions. A one-pot, two-step procedure involving the protection of the aldehyde group as an aluminum hemiaminal allows for subsequent cross-coupling with organometallic reagents at the site of the bromine atom, yielding diverse alkyl and aryl substituted benzaldehydes acs.orgrug.nlresearchgate.net.
Furthermore, 2-bromo-5-nitrobenzaldehyde has been utilized as a reactant in the synthesis of neuroprotective agents like (-)-Linarinic acid derivatives chemicalbook.com. This underscores the role of such brominated nitrobenzaldehydes as key intermediates in the construction of complex, biologically active molecules. The inherent reactivity of the C-H bonds on the aromatic ring also offers pathways for functionalization, with modern methods enabling direct arylation, chlorination, and bromination of benzaldehyde (B42025) substrates acs.orgacs.org.
The following table summarizes selected synthetic transformations where related substituted benzaldehydes are used as precursors.
| Precursor Compound | Reaction Type | Product Class | Application Area |
| 5-Bromo-2-nitrobenzaldehyde | Various substitutions | Substituted benzaldehydes | Pharmaceuticals, Agrochemicals guidechem.com |
| Bromo-substituted Weinreb amides | Reduction / Cross-coupling | Alkyl/Aryl substituted benzaldehydes | General Organic Synthesis acs.org |
| 2-Bromo-5-nitrobenzaldehyde | Multi-step synthesis | (-)-Linarinic acid derivatives | Neuroprotective agents chemicalbook.com |
| 2-Triazenylbenzaldehydes | Rh(I)-catalyzed hydroacylation | Triazene-substituted ketones | Complex Benzenes nih.gov |
Role in Heterocyclic Compound Synthesis
Substituted benzaldehydes are foundational materials for the synthesis of a vast array of heterocyclic compounds. The aldehyde group readily participates in condensation and cyclization reactions, while the nitro and bromo groups can be transformed or used to facilitate ring-closure.
A prominent application is in the synthesis of chalcones. Nitro-substituted chalcones, formed via Claisen-Schmidt condensation between a nitrobenzaldehyde and an acetophenone, serve as crucial intermediates for building various heterocyclic systems, including indoles, quinolines, carbazoles, and benzothiophenes mdpi.com.
Moreover, the nitro group can be chemically converted to other functionalities to enable different cyclization pathways. For example, 2-nitrobenzaldehyde (B1664092) can be converted to 2-azidobenzaldehyde, which is a powerful precursor for constructing quinazoline derivatives through annulation strategies mdpi.com. The aldehyde group's reactivity is also harnessed in multicomponent reactions. For instance, substituted benzaldehydes react with tetronic acid and other components to create complex, fused heterocyclic scaffolds like dihydrobenzo[g]furo[3,4-b]quinoline-triones rsc.org.
The table below illustrates the role of substituted benzaldehydes in forming diverse heterocyclic structures.
| Precursor Type | Key Reaction | Resulting Heterocycle |
| Nitrobenzaldehydes | Claisen-Schmidt condensation (to form chalcones) | Indoles, Quinolines, Carbazoles mdpi.com |
| 2-Azidobenzaldehyde (from 2-nitrobenzaldehyde) | Annulation / Cyclization | Quinazolines mdpi.com |
| Substituted Benzaldehydes | Multicomponent reaction with tetronic acid | Furo[3,4-b]pyrans, Furo[3,4-b]chromenes rsc.org |
| Alkynyl Aldehydes | Cyclization with amines, oximes, etc. | Imidazoles, Oxazoles, Thiazoles, Pyrroles nih.gov |
Applications in Materials Science (e.g., Dyes, Pigments, Functional Polymers)
Aromatic nitro compounds are fundamental intermediates in the chemical industry, particularly for the production of dyes and polymers nih.gov. The strong electron-withdrawing nature of the nitro group, combined with the extended π-system of the benzene (B151609) ring, is a classic chromophore. This structural motif is the basis for many colorants. By chemically modifying the core structure—for instance, by reducing the nitro group to an amine or by introducing other auxochromes—a wide spectrum of colors can be achieved.
Compounds like this compound, possessing multiple functional handles, are potential precursors for functional materials. The bromo group can be used to anchor the molecule to a polymer backbone or another substrate via cross-coupling reactions. The aldehyde group can be transformed into other functionalities to tune the electronic properties of the resulting material. While specific applications of this compound in materials are not documented, the general utility of nitroaromatics is well-established for synthesizing pesticides, pharmaceuticals, and dyes nih.govresearchgate.net. The presence of bromo, nitro, methyl, and aldehyde groups on a single aromatic ring provides a versatile platform for creating complex structures with tailored optical and electronic properties suitable for advanced materials.
Development of Advanced Analytical Reagents
The unique electronic and chemical properties of substituted bromo-nitroaromatic compounds make them excellent candidates for the development of specialized analytical reagents, including chemosensors and imaging agents.
A significant application in this area is the creation of "caged" compounds for biological research. A derivative of 5-bromo-2-nitrobenzyl alcohol was used as the core structure to synthesize a caged calcium compound. This molecule holds calcium ions inactive until it is irradiated with light, which cleaves the nitrobenzyl group and releases the calcium, allowing researchers to study cellular processes with high spatiotemporal control acs.org. The bromo-substituent in this precursor is particularly useful as it allows for further modification of the molecule's properties, such as its light absorption wavelength, via Suzuki-Miyaura coupling reactions acs.org.
Another cutting-edge application is in the field of medical imaging. The synthesis of radiolabeled molecules for Positron Emission Tomography (PET) is a vital area of research. Methods have been developed for the rapid synthesis of ¹¹C-radiolabeled benzaldehydes from bromo-substituted precursors, demonstrating a pathway to creating new PET tracers for mapping biological targets in the human body rug.nl. Additionally, nitrochalcones derived from nitrobenzaldehydes have been shown to function as chemosensors for detecting anions mdpi.com.
| Precursor Functional Group | Application | Technology / Method |
| 5-Bromo-2-nitrobenzyl | Caged Calcium Compound | Two-Photon Uncaging for in-vivo studies acs.org |
| Bromo-aromatic | Radiolabeled Aldehyde Synthesis | PET Tracer Development rug.nl |
| Nitrochalcone (from nitrobenzaldehyde) | Anion Sensor | Chemosensing mdpi.com |
Future Perspectives and Emerging Research Directions
The future utility of this compound and related polysubstituted aromatics lies in their strategic application in advanced organic synthesis and materials chemistry. The convergence of multiple reactive sites on a single, relatively simple scaffold presents numerous opportunities for innovation.
One major research direction is the continued development of selective C–H functionalization methods. Techniques that can precisely target and modify the C-H bonds on the aromatic ring without relying on pre-installed functional groups would enable the rapid diversification of such building blocks, leading to novel molecular architectures acs.orgnih.gov. This would allow chemists to build molecular complexity more efficiently, accelerating drug discovery and materials development.
In medicinal chemistry, there is a persistent demand for novel heterocyclic scaffolds. The use of this compound in multicomponent reactions or in cascade reaction sequences could provide access to new classes of heterocycles with potential biological activity. The combination of functionalities allows for orthogonal reaction strategies, where each group can be addressed under different reaction conditions.
Finally, in materials science, there is an increasing focus on creating "smart" materials with tunable properties. The electronic characteristics imparted by the nitro group, combined with the synthetic versatility offered by the bromo and aldehyde groups, make this compound an attractive starting point for designing new organic semiconductors, non-linear optical materials, or functional dyes for sensor applications. Future work will likely involve integrating these building blocks into larger conjugated systems or polymers to explore their potential in organic electronics and photonics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
